molecular formula C19H15Cl2N7O B10972705 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10972705
M. Wt: 428.3 g/mol
InChI Key: ZWLYSWZJZYPFJS-UHFFFAOYSA-N
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Description

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring and a tetrazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of the dichlorobenzyl group and the phenyl group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile group under thermal or catalytic conditions.

    Coupling of the Pyrazole and Tetrazole Rings: This final step involves the coupling of the two heterocyclic rings through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
  • **N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of the dichlorobenzyl group and the phenyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15Cl2N7O

Molecular Weight

428.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C19H15Cl2N7O/c20-15-7-6-14(17(21)8-15)10-27-11-16(9-22-27)23-18(29)12-28-25-19(24-26-28)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,23,29)

InChI Key

ZWLYSWZJZYPFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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